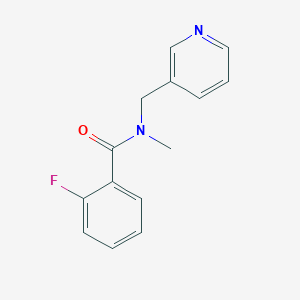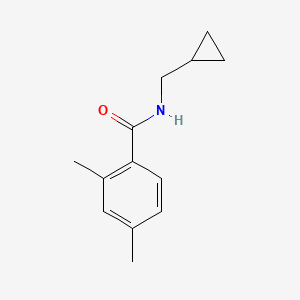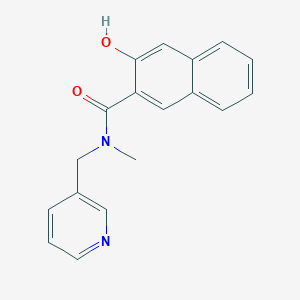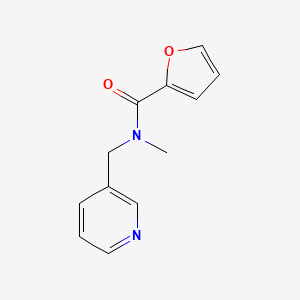
2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the class of benzamides and is known for its unique properties that make it a valuable tool in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is not yet fully understood. However, studies have shown that it acts as an inhibitor of several enzymes and proteins that are involved in cancer growth and neurodegenerative diseases. It has been found to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. It also inhibits the activity of heat shock protein 90, which is involved in the folding and stabilization of proteins.
Biochemical and physiological effects:
2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has several biochemical and physiological effects. It has been found to induce apoptosis, which is a programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In the field of neuroscience, it has been found to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is its specificity towards cancer cells and neurodegenerative disease-related proteins. It has minimal toxicity towards normal cells and tissues. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. One of the directions is to explore its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, there is a need for the development of more efficient synthesis methods and formulations for this compound to enhance its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is a promising chemical compound that has several potential applications in scientific research. Its unique properties make it a valuable tool in the fields of cancer research and neuroscience. Further research is needed to explore its full potential as a therapeutic agent and to identify its molecular targets and mechanism of action.
合成方法
The synthesis of 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves several steps. The first step involves the reaction of 3-aminomethylpyridine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide. The next step involves the reaction of N-methylpiperazine with the above product in the presence of a base such as sodium hydride. This reaction leads to the formation of 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide.
科学研究应用
2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has several potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has been found to be effective against several types of cancer, including breast cancer, lung cancer, and colon cancer.
Another potential application of 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is in the field of neuroscience. This compound has been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain.
属性
IUPAC Name |
2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-17(10-11-5-4-8-16-9-11)14(18)12-6-2-3-7-13(12)15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRFOLJOCBQKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)





![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)


